2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine is a complex organic compound featuring a unique structure that incorporates both imidazo and pyridazine components along with a boron-containing dioxaborolane moiety. This compound is of interest in various fields of chemistry due to its potential applications in medicinal chemistry and materials science.
The synthesis and study of this compound are primarily found in scientific literature focusing on organic synthesis and drug development. It is often referenced in studies involving heterocyclic compounds and their derivatives.
This compound belongs to the class of heterocyclic compounds, specifically imidazopyridazines. It contains multiple functional groups, including a dioxaborolane group, which is known for its utility in organoboron chemistry.
The synthesis of 2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine typically involves several steps:
The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine can be depicted as follows:
Key structural data include:
The compound may participate in various chemical reactions typical for imidazopyridazines and organoboron compounds:
Reaction conditions such as palladium catalysts for cross-coupling or specific bases may be required to facilitate these transformations efficiently.
The mechanism by which 2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine exerts its effects (if applicable in biological contexts) would likely involve:
Quantitative data on binding affinities or reactivity rates would typically be derived from experimental assays.
Relevant data regarding melting points or boiling points would generally be obtained through experimental determination.
The compound has potential applications in:
Boron-containing heterocycles represent a strategically important class of synthetic intermediates in modern drug discovery, primarily due to their versatility in forming carbon-carbon bonds via metal-catalyzed cross-coupling reactions. The incorporation of boron—specifically as pinacol boronic esters—confers enhanced stability, crystallinity, and reduced proclivity for protodeboronation compared to their boronic acid counterparts. The imidazo[1,2-b]pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in pharmacologically active agents such as the kinase inhibitor ponatinib [4] [9]. This bicyclic system exhibits favorable physicochemical properties, including moderate dipole moments (typically 4.22 D for pyridazine cores) that facilitate target engagement through π-π stacking interactions, and balanced lipophilicity (cLogP ≈ -0.5 to 0.5) that enhances membrane permeability [9]. The strategic placement of a boronic ester at the C6 position of 2,8-dimethylimidazo[1,2-b]pyridazine capitalizes on the electron-deficient nature of the ring system, which activates the boron atom toward transmetalation in Suzuki-Miyaura couplings while maintaining sterically accessible reaction geometry [1] [4].
Table 1: Physicochemical Properties of Imidazo[1,2-b]pyridazine Scaffold
Property | Value | Significance in Drug Design |
---|---|---|
Dipole moment | 4.22 D | Facilitates π-π stacking with protein targets |
Topological polar surface area | 25.8 Ų | Optimizes membrane permeability |
cLogP (calculated) | -0.508 | Balances hydrophobicity for cellular uptake |
Hydrogen-bond acceptor capacity | 3 sites | Enhances target binding specificity |
Data derived from azine heterocycle analysis [9]
The synthesis of 2,8-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine (CAS: 1825352-86-0) typically employs a late-stage boron introduction strategy. A convergent route involves:
The boronic ester functionality serves as a synthetic linchpin for subsequent cross-coupling, enabling access to biaryl structures prevalent in kinase inhibitors. Commercial synthesis (AChemBlock, Arctom Scientific) confirms a purity of 97% via HPLC, with molecular weight verified as 273.14 g/mol (C₁₄H₂₀BN₃O₂) [1] [7].
The 2,8-dimethyl-6-boronic ester derivative exhibits distinct reactivity in Suzuki-Miyaura couplings due to:
Table 2: Optimization Parameters for Suzuki-Miyaura Coupling
Variable | Optimal Condition | Impact on Yield |
---|---|---|
Catalyst | Pd(PPh₃)₄ (3 mol%) | Higher yields vs. PdCl₂(dppf) |
Base | K₂CO₃ in H₂O/EtOH | Suppresses protodeboronation |
Solvent System | Toluene:Ethanol (3:1 v/v) | Balances solubility and reactivity |
Temperature | 70°C | Minimizes byproduct formation |
Reaction Time | 8 hours | >95% conversion (HPLC monitoring) |
Data synthesized from analogous morpholine-substituted systems [8] [9]
Notably, the pinacol boronic ester group demonstrates stability toward chromatographic purification (silica gel, ethyl acetate/hexanes), enabling isolation yields >85% at multi-gram scales [1] [7].
Synthetic challenges specific to this scaffold include:
The 2,8-dimethyl groups introduce subtle steric protection of the boronic ester, reducing dimerization and homocoupling side reactions during storage and reaction. This stability enables commercial availability in quantities up to 25 grams (AChemBlock, $3,290) with guaranteed 97% purity [1] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7